![molecular formula C22H22ClN3O B3411029 1-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide CAS No. 900001-74-3](/img/structure/B3411029.png)
1-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Overview
Description
1-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrolo[1,2-a]pyrazine core substituted with chlorophenyl and dimethylphenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorophenylamine with 3,4-dimethylphenyl isocyanate under controlled conditions to form the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen, and requires the use of solvents like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes and proteins.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and leading to various biological effects. The pathways involved may include the inhibition of signal transduction pathways and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1-(4-chlorophenyl)-4,4-dimethyl-3-pentanone: Used as a solvent and in the manufacture of insecticides and herbicides.
(2E)-1-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one: Investigated for its structural, vibrational, and electronic properties.
Uniqueness
1-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is unique due to its specific substitution pattern and the presence of the pyrrolo[1,2-a]pyrazine core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
1-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
- Molecular Formula : C18H18ClN5O
- Molecular Weight : 355.83 g/mol
- InChIKey : KPRGSSVWBDFVHR-UHFFFAOYSA-N
Research indicates that compounds similar to this compound exhibit significant kinase inhibition properties. Specifically, they can inhibit the AKT signaling pathway, which is crucial in various cancers including glioma. Inhibition of AKT2/PKBβ has been associated with reduced tumor growth and improved survival rates in preclinical models .
Anticancer Properties
A study focused on related compounds demonstrated that pyrano[2,3-c]pyrazole derivatives showed promising anticancer activity against glioblastoma cell lines. The compound 4j , a derivative featuring a similar structure to the target compound, inhibited the formation of neurospheres in patient-derived glioma stem cells and exhibited low cytotoxicity towards non-cancerous cells .
Compound | Activity | EC50 (µM) | Target |
---|---|---|---|
4j | Anti-glioma | 0.5 | AKT2/PKBβ |
Cytotoxicity Studies
Cytotoxic effects of the compound were evaluated using various cancer cell lines. The results indicated that while the compound effectively induced apoptosis in cancer cells, it maintained a favorable safety profile with minimal toxicity towards healthy cells .
Case Studies and Research Findings
- Case Study on Glioblastoma : A series of experiments were conducted to assess the efficacy of pyrano[2,3-c]pyrazoles against glioblastoma. The findings highlighted that these compounds could significantly reduce tumor cell viability while sparing normal cells from cytotoxic effects .
- Kinase Inhibition Profile : The compound was screened against a panel of 139 kinases and exhibited selective inhibition towards AKT2/PKBβ. This selectivity is critical as it minimizes off-target effects and enhances therapeutic potential in cancer treatment .
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O/c1-15-5-10-19(14-16(15)2)24-22(27)26-13-12-25-11-3-4-20(25)21(26)17-6-8-18(23)9-7-17/h3-11,14,21H,12-13H2,1-2H3,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLLNDYCPXCSJCX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CCN3C=CC=C3C2C4=CC=C(C=C4)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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